NSC 202815

Description

Non-structural carbohydrates (NSCs), including soluble sugars (e.g., sucrose, glucose, fructose) and starch, are critical metabolites in plants that serve as energy reserves and osmoregulators. NSC dynamics reflect carbon balance under environmental stresses and influence plant growth, survival, and adaptation strategies . For instance, NSC concentrations vary seasonally, peaking during growth cessation and declining during active growth phases . Studies across diverse ecosystems—such as arid forest lines (Inner Mongolia), monsoon evergreen broad-leaved forests (Yunnan), and temperate forests (Northeast China)—demonstrate that NSC allocation is influenced by species-specific traits, organ function, and abiotic factors like drought and temperature .

Properties

CAS No. |

14447-02-0 |

|---|---|

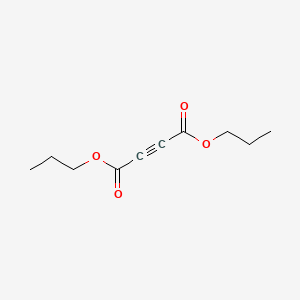

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

dipropyl but-2-ynedioate |

InChI |

InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4,7-8H2,1-2H3 |

InChI Key |

OPTPSVGIMYCMQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C#CC(=O)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

NSC 202815 can be synthesized through the esterification of butynedioic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of dipropyl but-2-ynedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

NSC 202815 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester functionalities to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: Butynedioic acid derivatives.

Reduction: Dipropyl but-2-ynediol.

Substitution: Various substituted esters and amides.

Scientific Research Applications

NSC 202815 has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.

Industry: It is employed in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism by which dipropyl but-2-ynedioate exerts its effects involves the interaction of its ester functionalities with various molecular targets. The ester groups can undergo hydrolysis to release butynedioic acid and propanol, which can then participate in further biochemical reactions. The compound’s reactivity with nucleophiles and electrophiles allows it to modulate various biochemical pathways.

Comparison with Similar Compounds

Table 1. NSC Concentrations in Key Tree Species (Mean ± SD, mg/g)

Organ-Specific NSC Allocation

NSC distribution across plant organs highlights functional specialization:

- Leaves : High soluble sugars (e.g., 63.3 mg/g in temperate forests) for immediate metabolic needs .

- Roots : Dominant starch reservoirs (e.g., 40–55% of NSC in Yunnan broad-leaved forests) for long-term storage .

- Bark : Contains 3–5× higher NSC than sapwood and heartwood, acting as a buffer during carbon shortages .

Table 2. NSC Variability Across Organs in Monsoon Evergreen Broad-Leaved Forests

| Organ | Soluble Sugars (%) | Starch (%) | Total NSC (%) | Source ID |

|---|---|---|---|---|

| Leaves | 58.7 ± 9.4 | 12.3 ± 3.1 | 71.0 ± 10.2 | |

| Roots | 22.5 ± 4.8 | 48.6 ± 6.7 | 71.1 ± 8.9 | |

| Bark | 8.3 ± 1.5 | 4.1 ± 0.9 | 12.4 ± 2.1 |

Environmental Stress Responses

Drought Stress

- Caragana microphylla Seedlings : Under severe drought (20% field capacity), starch accumulates in roots, while soluble sugars decline in leaves and stems, indicating carbon reallocation for survival .

- Mongolian Scotch Pine Seedlings : Prolonged drought (15% field capacity) depletes NSC reserves, leading to carbon starvation and mortality .

Table 3. Drought-Induced NSC Changes in Key Species

| Species | Drought Severity | Soluble Sugars (%) | Starch (%) | Total NSC (%) | Source ID |

|---|---|---|---|---|---|

| Caragana microphylla | Severe (20% FC) | -32.1 | +45.6 | +13.5 | |

| Mongolian Scotch Pine | Extreme (15% FC) | -68.4 | -54.2 | -61.3 |

Latitudinal Gradients

In Northeast China’s temperate forests, NSC content in tree leaves increases from northern (Huzhong) to southern (Changbai Mountain) regions, correlating with warmer climates and longer growing seasons .

Q & A

Basic: How should researchers formulate a focused research question to investigate NSC 202815’s mechanism of action?

Answer:

Begin by identifying gaps in existing literature (e.g., incomplete pharmacokinetic data or conflicting biochemical pathways). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example:

"How does this compound modulate [specific receptor/enzyme] activity in [cell type/model], and what are the downstream effects on [biological process]?"

Link the question to a theoretical framework (e.g., enzyme kinetics or receptor signaling cascades) to guide hypothesis generation. Validate feasibility by ensuring measurable variables (e.g., IC₅₀ values, protein expression levels) and accessible methodologies (e.g., spectrophotometry, Western blotting) .

Basic: What experimental design is appropriate for preliminary studies on this compound’s biochemical properties?

Answer:

Adopt a pre-experimental design (e.g., single-group pretest-posttest) to establish baseline data. Example setup:

| Group | Treatment | Measurement Parameters |

|---|---|---|

| Control | Vehicle (e.g., DMSO) | Baseline enzyme activity |

| Experimental | This compound (dose range: 1–100 µM) | Post-treatment activity at 24h |

Use factorial designs to test interactions between variables (e.g., dose-response and time-course relationships). Include replication (n ≥ 3) and controls for confounding factors (e.g., solvent toxicity) .

Advanced: How can researchers resolve contradictions in this compound’s reported pharmacological data across studies?

Answer:

Perform a sensitivity analysis to identify variables influencing discrepancies (e.g., assay conditions, cell lines). Steps:

Systematic Review : Compile data from peer-reviewed studies (exclude non-validated sources).

Meta-Analysis : Statistically pool results using fixed/random-effects models to quantify heterogeneity (e.g., I² statistic).

Methodological Audit : Compare protocols for differences in this compound’s purity, storage conditions, or assay sensitivity.

If contradictions persist, design a replication study with standardized protocols and orthogonal validation methods (e.g., SPR for binding affinity vs. cellular assays) .

Advanced: What strategies ensure this compound’s research findings integrate into broader theoretical frameworks?

Answer:

Bibliometric Analysis : Map this compound’s research landscape to identify understudied pathways (e.g., oxidative stress vs. apoptosis) using tools like VOSviewer.

Conceptual Modeling : Develop a pathway diagram linking this compound’s effects to upstream/downstream targets (e.g., ROS → MAPK → apoptosis).

Cross-Disciplinary Validation : Test hypotheses in complementary models (e.g., in vitro + in silico docking studies) to strengthen theoretical coherence.

Reference frameworks like the NRC’s standards for theory-driven inquiry to ensure methodological alignment .

Basic: How to structure a research proposal on this compound for funding agencies like the NSFC?

Answer:

Follow NSFC’s guidelines:

- Scientific Significance : Highlight this compound’s novelty in addressing [specific disease/mechanism].

- Methodology : Detail experimental workflows (e.g., HPLC for purity checks, CRISPR for target validation).

- Budget Justification : Allocate resources for critical assays (e.g., Y for transcriptomics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.